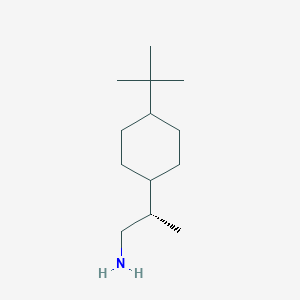
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a compound that belongs to the class of amphetamines. It is commonly known as tBuCHAMP and has gained attention due to its potential use in scientific research. The compound has been found to have unique properties that make it a promising candidate for various applications.
Mécanisme D'action
The exact mechanism of action of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine is not yet fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the activity of these neurotransmitters, which can have various effects on the central nervous system.
Effets Biochimiques Et Physiologiques
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their activity. This can result in increased alertness, improved mood, and enhanced cognitive function. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine in lab experiments is its unique properties. The compound has been found to have a longer half-life than other amphetamines, making it ideal for studying the long-term effects of these compounds. However, one of the main limitations of using ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine in lab experiments is its low yield. The yield of the synthesis reaction is only around 20%, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for the study of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine. One potential direction is the investigation of its effects on various neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Another potential direction is the development of more efficient synthesis methods to increase the yield of the compound and make it more readily available for use in experiments.
Conclusion:
In conclusion, ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a promising compound that has gained attention due to its potential use in scientific research. The compound has unique properties that make it a promising candidate for various applications. Its effects on the central nervous system, anti-inflammatory and analgesic properties, and potential use in the treatment of various neurological disorders make it an exciting area of research. However, more research is needed to fully understand the mechanism of action and potential applications of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine.
Méthodes De Synthèse
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine can be synthesized using a multistep process. The first step involves the preparation of 4-tert-butylcyclohexanone, which is then reacted with L-alanine in the presence of a reducing agent to obtain the desired compound. The yield of the reaction is reported to be around 20%.
Applications De Recherche Scientifique
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been found to have potential applications in scientific research. It is being studied for its effects on the central nervous system and its potential use in the treatment of various neurological disorders. The compound has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
(2S)-2-(4-tert-butylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGRFVDJLANML-VOMCLLRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide](/img/structure/B2915353.png)
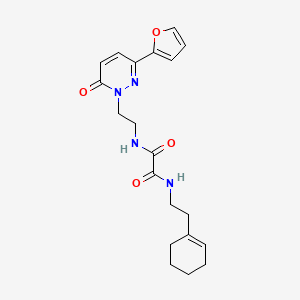
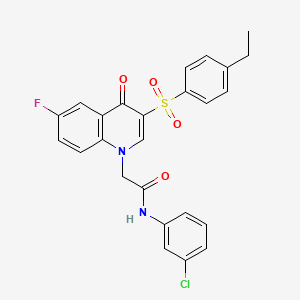
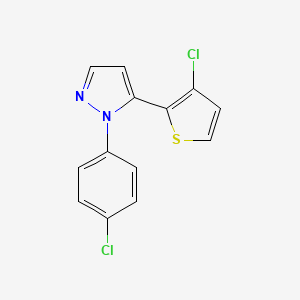
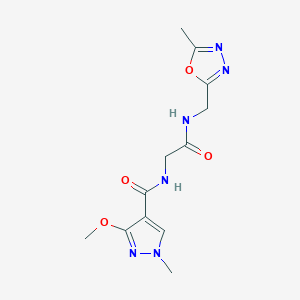
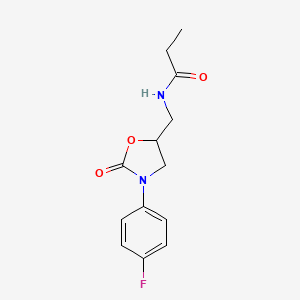
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)
![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)
![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)
![3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2915372.png)
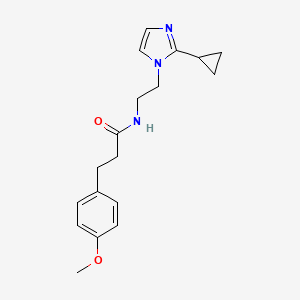
![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)
![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)